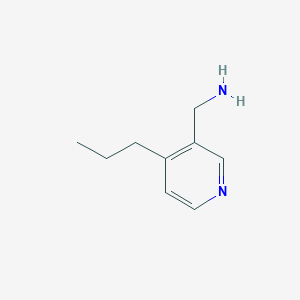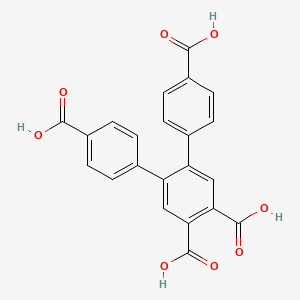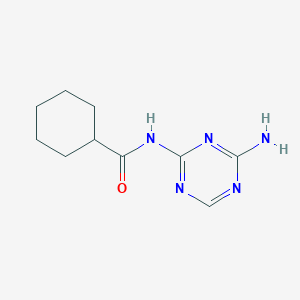
2,3,6,7-Tetrabutoxy-1,5-dihydroxyanthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,6,7-Tetrabutoxy-1,5-dihydroxyanthracene-9,10-dione is an organic compound with the molecular formula C26H34O8 This compound is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of butoxy groups and hydroxyl groups on the anthracene core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6,7-Tetrabutoxy-1,5-dihydroxyanthracene-9,10-dione typically involves the following steps:
Starting Material: The synthesis begins with anthraquinone as the starting material.
Hydroxylation: Anthraquinone undergoes hydroxylation to introduce hydroxyl groups at the 1 and 5 positions, forming 1,5-dihydroxyanthraquinone.
Butoxylation: The hydroxyl groups are then reacted with butyl bromide in the presence of a base to introduce butoxy groups at the 2, 3, 6, and 7 positions, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,3,6,7-Tetrabutoxy-1,5-dihydroxyanthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: It can be reduced to form hydroquinones or other reduced derivatives.
Substitution: The butoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction may produce hydroquinone derivatives.
Wissenschaftliche Forschungsanwendungen
2,3,6,7-Tetrabutoxy-1,5-dihydroxyanthracene-9,10-dione has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of various anthracene derivatives and as a reagent in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,3,6,7-Tetrabutoxy-1,5-dihydroxyanthracene-9,10-dione involves its interaction with molecular targets and pathways in biological systems. The hydroxyl and butoxy groups play a crucial role in its reactivity and interaction with enzymes and receptors. The compound may exert its effects through redox reactions, binding to specific proteins, or modulating signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9,10-Dihydroxyanthracene: A hydroquinone form of anthraquinone with similar hydroxyl groups but lacking butoxy groups.
2,3,6,7-Tetrachloroanthracene-9,10-dione: A chlorinated derivative of anthracene with different substituents.
1,5-Dihydroxyanthraquinone: Another hydroxylated anthraquinone derivative with hydroxyl groups at different positions.
Uniqueness
2,3,6,7-Tetrabutoxy-1,5-dihydroxyanthracene-9,10-dione is unique due to the presence of butoxy groups, which enhance its solubility and reactivity compared to other anthracene derivatives. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
205243-23-8 |
|---|---|
Molekularformel |
C30H40O8 |
Molekulargewicht |
528.6 g/mol |
IUPAC-Name |
2,3,6,7-tetrabutoxy-1,5-dihydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C30H40O8/c1-5-9-13-35-21-17-19-23(27(33)29(21)37-15-11-7-3)26(32)20-18-22(36-14-10-6-2)30(38-16-12-8-4)28(34)24(20)25(19)31/h17-18,33-34H,5-16H2,1-4H3 |
InChI-Schlüssel |
PEDCYWLCMMHBSX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC1=C(C(=C2C(=C1)C(=O)C3=C(C(=C(C=C3C2=O)OCCCC)OCCCC)O)O)OCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5'-Methyl-[2,2'-bipyridine]-5-carbaldehyde](/img/structure/B13133458.png)













